4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
478254-04-5 |
|---|---|
Molecular Formula |
C19H19ClN4S |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19ClN4S/c1-19(2,3)14-10-8-13(9-11-14)12-21-24-17(22-23-18(24)25)15-6-4-5-7-16(15)20/h4-12H,1-3H3,(H,23,25)/b21-12+ |
InChI Key |
FVPDDBPXFMPHFS-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Core Triazole-Thiol Formation
The triazole-thiol backbone is synthesized via cyclocondensation of hydrazine derivatives with thiocarbonyl reagents. A widely adopted approach involves reacting 2-chlorobenzoyl hydrazine with carbon disulfide under alkaline conditions .
Representative Procedure :
-
Hydrazide Preparation : 2-Chlorobenzoyl chloride is treated with hydrazine hydrate in ethanol to yield 2-chlorobenzoyl hydrazine.
-
Cyclization : The hydrazine intermediate reacts with carbon disulfide in a 2:1 molar ratio using potassium hydroxide as a base. The mixture is refluxed in ethanol (78°C, 6–8 hours) to form 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol .
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 78°C (reflux) | Accelerates cyclization |
| Base | KOH (1.2 eq) | Neutralizes HCl, drives reaction |
| Reaction Time | 6–8 hours | Completes ring closure |
This method achieves yields of 68–72% with >95% purity after recrystallization in ethanol .
Functionalization with 4-tert-Butylphenyl Methylidene Amino Group
The amino group at position 4 of the triazole undergoes condensation with 4-tert-butylbenzaldehyde to form the Schiff base. This step requires precise control to ensure E-configuration and prevent side reactions.
Condensation Protocol :
-
Reagent Mixing : 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1 eq) and 4-tert-butylbenzaldehyde (1.1 eq) are dissolved in dry toluene.
-
Catalysis : A catalytic amount of glacial acetic acid (0.05 eq) is added to protonate the amino group, enhancing electrophilicity.
-
Reflux : The mixture is heated to 110°C under nitrogen for 12 hours, with molecular sieves (4Å) to absorb water .
Optimization Insights :
-
Solvent Choice : Toluene outperforms DMF or THF due to better azeotropic water removal.
-
Catalyst : Acetic acid minimizes imine hydrolysis while avoiding harsh conditions.
-
Temperature : 110°C balances reaction rate and thermal stability of the aldehyde.
Post-reaction, the product is isolated via vacuum filtration and washed with cold methanol to remove unreacted aldehyde. Yield: 80–85% .
Industrial-Scale Adaptation and Process Intensification
Patent literature describes scalable modifications using continuous flow reactors and acidic ion-exchange resins to enhance efficiency .
Flow Chemistry Approach :
-
Reactor Setup : Two parallel streams—triazole-thiol in ethanol and aldehyde in toluene—are mixed in a T-junction.
-
Resin Catalysis : The mixture passes through a column packed with Amberlyst-15 resin, enabling in situ water removal and catalysis.
-
Residence Time : 30 minutes at 100°C achieves 88% conversion, reducing side products compared to batch methods .
Advantages Over Batch Synthesis :
| Metric | Batch Method | Flow Method |
|---|---|---|
| Yield | 80% | 88% |
| Reaction Time | 12 hours | 0.5 hours |
| Purity | 95% | 98% |
Analytical Characterization and Quality Control
Structural confirmation employs spectroscopic and chromatographic techniques:
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) :
-
IR (KBr) :
Purity Assessment :
Challenges and Mitigation Strategies
Common Issues :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown promising results in inhibiting various bacterial strains:
-
Antibacterial Properties :
- A study demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin .
- Specific derivatives were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, revealing broad-spectrum efficacy .
- Antifungal Activity :
Case Study 1: Synthesis and Antimicrobial Evaluation
In a recent study, researchers synthesized various 1,2,4-triazole-3-thiol derivatives and evaluated their antimicrobial activities. The synthesized compounds were confirmed through spectroscopic methods (FTIR, NMR) and exhibited notable activity against several pathogens. The study concluded that structural modifications significantly influence the antimicrobial efficacy of these compounds .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that electron-withdrawing substituents on the phenyl ring enhance antibacterial activity. Compounds with specific substitutions demonstrated MIC values as low as 0.5 μM against resistant strains of bacteria .
Potential Applications in Medicinal Chemistry
Given the promising biological activities associated with triazole derivatives, potential applications include:
- Pharmaceutical Development : The compound can serve as a lead structure for developing new antibiotics or antifungal agents.
- Agricultural Chemistry : Its antimicrobial properties may be exploited in agricultural settings to develop fungicides or bactericides.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-benzylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the chlorophenyl group contributes to its reactivity and potential biological activity.
Biological Activity
The compound 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C18H20ClN4S
- Molecular Weight : 356.5 g/mol
- Structure : The compound features a triazole ring substituted with a thiol group and an aromatic system, contributing to its biological properties.
Anticancer Activity
Research has indicated that derivatives of 1,2,4-triazole-3-thiol exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds similar to the target compound demonstrate potent activity against:
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
In one study, synthesized triazole derivatives were tested for cytotoxicity using the MTT assay. The results indicated that certain derivatives were more selective towards cancer cells compared to normal cells, suggesting potential for therapeutic applications in cancer treatment .
| Compound | Cell Line Tested | IC50 Value (μM) |
|---|---|---|
| Compound A | IGR39 | 12.5 |
| Compound B | MDA-MB-231 | 15.0 |
| Compound C | Panc-1 | 18.5 |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds with thiol substitutions have shown promising results against both gram-positive and gram-negative bacteria as well as fungi. For instance:
- Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
In a comparative study, several triazole derivatives demonstrated effective inhibition of microbial growth, highlighting their potential as broad-spectrum antimicrobial agents .
The biological activities of triazole derivatives are often attributed to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For example:
- Inhibition of fungal cytochrome P450 enzymes , leading to disrupted ergosterol synthesis.
- Induction of apoptosis in cancer cells through various signaling pathways.
Case Studies
-
Case Study on Anticancer Activity :
In a study involving a series of synthesized triazole derivatives, researchers found that one particular compound exhibited an IC50 value of 6.2 μM against HCT116 colon carcinoma cells. This compound was noted for its ability to induce cell cycle arrest and apoptosis in treated cells . -
Case Study on Antimicrobial Efficacy :
Another study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of bacteria. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to their parent compounds .
Q & A
Basic Question: What are the common synthetic routes for this compound, and what factors influence reaction yield?
Answer:
The synthesis typically involves a multi-step process:
Condensation Reaction : Reacting a substituted benzaldehyde (e.g., 4-tert-butylbenzaldehyde) with 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. Solvents like ethanol or methanol are commonly used .
Purification : Recrystallization or column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) is employed to isolate the product .
Yield Optimization : Key factors include:
- Substituent electronic effects : Electron-withdrawing groups on the benzaldehyde may slow condensation .
- Reaction time and temperature : Prolonged heating (e.g., 12–24 hours at 60–80°C) improves yield but risks decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification .
Basic Question: How is the structure of this compound characterized?
Answer:
Spectroscopic Methods :
- NMR : and NMR confirm regiochemistry of the triazole ring and substituent positions. For example, the thiol proton appears as a singlet near δ 13.5 ppm .
- FT-IR : The thiol (-SH) stretch is observed at ~2550 cm, while the imine (C=N) appears near 1600 cm .
Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, confirming the (E)-configuration of the methylideneamino group .
Basic Question: What biological activities have been reported, and what assays are used?
Answer:
- Enzyme Inhibition : Assessed via in vitro assays against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE), with IC values compared to reference inhibitors .
- Antimicrobial Activity : Tested using broth microdilution (MIC values against S. aureus or E. coli) .
- Molecular Docking : Computational models predict binding modes with protein targets (e.g., COX-2 active site), guiding structure-activity relationships (SAR) .
Advanced Question: How can synthetic yields be optimized considering substituent effects?
Answer:
- Substituent Tuning : Electron-donating groups (e.g., -OCH) on the benzaldehyde enhance electrophilicity, accelerating condensation .
- Catalysis : Adding catalytic p-toluenesulfonic acid (PTSA) reduces reaction time from 24 to 8 hours .
- Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields (75–85%) .
Advanced Question: How to resolve contradictions in reported biological activity data?
Answer:
- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Assay Standardization : Control variables like buffer pH (e.g., phosphate vs. Tris) and incubation temperature (25°C vs. 37°C) .
- Structural Analog Comparison : Test derivatives (e.g., methoxy vs. bromo substituents) to isolate substituent-specific effects .
Advanced Question: How do structural modifications affect bioactivity?
Answer:
Advanced Question: What computational methods predict mechanism of action?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the thiol group often acts as a nucleophile .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over time (e.g., stability of binding to AChE over 100 ns) .
- QSAR Models : Relate logP values to antimicrobial activity, showing optimal hydrophobicity (logP ~3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
